1,1,6-Trimethyltetralin

Fragrance Flavor Physicochemical Property

1,1,6‑Trimethyltetralin (CAS 475‑03‑6), also known as α‑ionene or 1,2,3,4‑tetrahydro‑1,1,6‑trimethylnaphthalene, is a trimethyl‑substituted tetralin hydrocarbon (C₁₃H₁₈, MW 174.28). It is a clear, oily liquid with a density of 0.930‑0.938 g/mL at 25 °C and a boiling point of 242‑245 °C at 760 mmHg.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 475-03-6
Cat. No. B108732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,6-Trimethyltetralin
CAS475-03-6
Synonyms1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene;  1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CCC2)(C)C
InChIInChI=1S/C13H18/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h6-7,9H,4-5,8H2,1-3H3
InChIKeyLTMQZVLXCLQPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,6-Trimethyltetralin (CAS 475-03-6) | α‑Ionene Procurement Guide: Key Properties & Differentiating Features


1,1,6‑Trimethyltetralin (CAS 475‑03‑6), also known as α‑ionene or 1,2,3,4‑tetrahydro‑1,1,6‑trimethylnaphthalene, is a trimethyl‑substituted tetralin hydrocarbon (C₁₃H₁₈, MW 174.28) [1]. It is a clear, oily liquid with a density of 0.930‑0.938 g/mL at 25 °C and a boiling point of 242‑245 °C at 760 mmHg . The compound is recognized as a flavoring agent by the U.S. FDA (FEMA No. 4264) and is employed as a synthetic intermediate in the fragrance and wine‑chemistry sectors [2]. Its structural and olfactory signature distinguishes it from both simpler tetralins and oxygenated ionone analogs.

Why 1,1,6-Trimethyltetralin Cannot Be Interchanged with Generic Tetralins or Ionones


Procurement of a “tetralin” or “ionone‑type” compound without precise structural specification introduces critical risk. 1,1,6‑Trimethyltetralin is a hydrocarbon with a log P of 5.4, whereas the ionones (α‑ionone, β‑ionone) are ketones (C₁₃H₂₀O, log P ≈ 3.5‑3.9) that exhibit markedly different boiling points, vapor pressures, and polarity [1]. Furthermore, generic tetralin (CAS 119‑64‑2) lacks the three methyl groups that impart the characteristic floral‑green, violet odor profile required for flavor and fragrance applications . The compound’s role as the direct precursor to 1,2‑dihydro‑1,1,6‑trimethyl‑naphthalene (TDN) – the key “kerosene/petrol” note in aged Riesling wines – is not replicated by any other tetralin derivative . These differences preclude blind substitution in analytical, sensory, or synthetic workflows.

Quantitative Differentiators of 1,1,6-Trimethyltetralin vs. Closest Analogs


Hydrocarbon vs. Ketone: Log P and Boiling Point Differentiation from Ionones

1,1,6‑Trimethyltetralin is a pure hydrocarbon (C₁₃H₁₈), whereas its frequently confused counterparts α‑ionone and β‑ionone are ketones (C₁₃H₂₀O). This functional group difference yields a substantially higher log P (5.4) for 1,1,6‑trimethyltetralin compared to α‑ionone (log P 3.5‑3.9) and β‑ionone (log P 3.75) [1]. Additionally, the boiling point at atmospheric pressure is 242‑245 °C for 1,1,6‑trimethyltetralin, distinct from α‑ionone (258‑263 °C) and β‑ionone (266‑269 °C) [1].

Fragrance Flavor Physicochemical Property

Analytical Method Performance: Comparable LOD/LOQ to β‑Ionone in Cell Culture Media

In a validated GC‑MS method for β‑carotene cleavage products in cell culture media, 1,1,6‑trimethyltetralin (TMT) demonstrated limits of detection (LOD) and quantification (LOQ) statistically equivalent to β‑ionone (β‑IO) and cyclocitral (CC). Specifically, LOD <18.0 ng/mL and LOQ <53.0 ng/mL were achieved for TMT, β‑IO, and CC, whereas dihydroactinidiolide (DHA) showed markedly higher values (LOD 156 ng/mL, LOQ 474 ng/mL) [1].

Analytical Chemistry GC‑MS Metabolomics

Synthetic Precursor Exclusivity for TDN (Kerosene/Petrol Aroma in Aged Riesling Wines)

1,1,6‑Trimethyltetralin is specifically identified as the direct synthetic intermediate for 1,2‑dihydro‑1,1,6‑trimethyl‑naphthalene (TDN), the compound responsible for the characteristic 'kerosene' or 'petrol' note in aged Riesling wines . TDN has an extremely low sensory detection threshold of 2 µg/L in both model wine and neutral white wine matrices [1]. No other tetralin analog shares this established precursor relationship.

Wine Chemistry Aroma Compound Synthetic Intermediate

Flavor Regulatory Status: FEMA GRAS 4264 Designation Not Shared by Simple Tetralins

1,1,6‑Trimethyltetralin (α‑ionene) is assigned FEMA No. 4264 and appears in the FDA's Substances Added to Food (EAFUS) database as a flavoring agent [1]. In contrast, unsubstituted tetralin (CAS 119‑64‑2) lacks FEMA GRAS status and is not listed for direct food‑use [2]. This regulatory distinction provides a clear procurement advantage for flavor and food‑grade applications.

Food Safety Flavor Regulation GRAS

Density and Refractive Index Distinguish 1,1,6‑Trimethyltetralin from Polycyclic Musk Fragrance AHTN

In the fragrance industry, 1,1,6‑trimethyltetralin may be confused with AHTN (6‑acetyl‑1,1,2,4,4,7‑hexamethyltetralin, CAS 21145‑77‑7), a common polycyclic musk. Physical property data reveal clear differentiation: 1,1,6‑trimethyltetralin has a density of 0.930‑0.938 g/mL at 25 °C and a refractive index of 1.519‑1.525 . AHTN, a solid at room temperature (mp 52‑57 °C), has a density of 0.919 g/cm³ and a log P of 5.4‑6.37 [1]. These distinct values enable rapid incoming material verification.

Fragrance Quality Control Physical Property

High‑Value Applications Where 1,1,6-Trimethyltetralin Provides Unique Technical Advantage


Quantitative GC‑MS Analysis of β‑Carotene Degradation in Cell Culture Studies

In metabolomics and toxicology studies of β‑carotene supplementation, 1,1,6‑trimethyltetralin (TMT) is a target cleavage product that can be reliably quantified alongside β‑ionone and cyclocitral. The validated method demonstrates LOD <18.0 ng/mL and LOQ <53.0 ng/mL for TMT, equivalent to β‑ionone, enabling direct comparative quantification [1]. This application is not feasible with generic tetralins due to lack of biological relevance and absence from validated methods.

Synthesis of TDN Reference Standards for Wine Aroma Research

Wine chemists studying the 'kerosene' or 'petrol' aroma in aged Riesling require authentic TDN (1,2‑dihydro‑1,1,6‑trimethyl‑naphthalene) for sensory calibration and quantitation. 1,1,6‑Trimethyltetralin is the established synthetic precursor to TDN . No alternative tetralin derivative can be substituted in this synthetic pathway. The extreme potency of TDN (sensory threshold 2 µg/L) [2] demands high‑purity starting material to avoid contamination artifacts.

Flavor Formulations Requiring FEMA GRAS Violet‑Floral Notes

Flavor chemists seeking a clean, floral‑green, violet‑like note with regulatory clearance can utilize 1,1,6‑trimethyltetralin (FEMA No. 4264) [3]. Its hydrocarbon character imparts a distinct lipophilic profile (log P 5.4) that differentiates its release and perception from the more polar ionones. The FDA EAFUS listing confirms its approved use as a flavoring agent, streamlining product development and labeling.

Quality Control and Incoming Material Verification in Fragrance Manufacturing

Fragrance manufacturers can rapidly confirm the identity of 1,1,6‑trimethyltetralin shipments using simple physical property measurements. The compound's liquid state at room temperature, density of 0.932‑0.938 g/mL at 25 °C, and refractive index of 1.519‑1.525 clearly distinguish it from solid polycyclic musks like AHTN (mp 52‑57 °C) [4] and from the ketone ionones, preventing costly formulation errors and ensuring batch‑to‑batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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